XLogP Lipophilicity Advantage Over Linear Methyl 5-Hexenoate: A +0.8 Log Unit Increase
The target compound exhibits a computed XLogP of 2.5 , which is substantially higher than the predicted XLogP of ~1.7 for the unbranched, linear analog methyl 5-hexenoate. This difference is driven by the presence of two additional methyl groups at C4 and C5. The XLogP value is a critical parameter for predicting and controlling behavior in reversed-phase liquid chromatography and liquid-liquid extraction protocols.
| Evidence Dimension | Lipophilicity (XLogP, computed) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | Methyl 5-hexenoate (linear, unbranched): Predicted XLogP ≈ 1.7 (based on fragment-based calculation for a C7 ester with one double bond) |
| Quantified Difference | ΔXLogP ≈ +0.8 (a ~47% increase in log scale, translating to an approximately 6-fold higher partition coefficient) |
| Conditions | Computed property (XLogP algorithm); values represent the octanol-water partition coefficient. |
Why This Matters
A quantifiably higher XLogP dictates superior extraction efficiency into non-polar solvents, longer retention times on C18 columns, and altered predicted membrane permeability, making the target compound a functionally distinct choice for any application where lipophilicity is a critical parameter.
